molecular formula C5H11NO B7967916 2-Methylpyrrolidin-3-ol

2-Methylpyrrolidin-3-ol

Cat. No.: B7967916
M. Wt: 101.15 g/mol
InChI Key: PNHQGHVFLXERHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyrrolidin-3-ol is a chiral pyrrolidine derivative of significant interest in organic synthesis and pharmaceutical research. With the molecular formula C5H11NO and a molecular weight of 101.15 g/mol , this compound features both a hydroxy group and a methyl group on its pyrrolidine ring, making it a valuable scaffold for constructing more complex molecules . The specific stereochemistry of this scaffold is critical, as related (2R,3S) and (2S,3R) stereoisomers are distinct compounds often supplied as hydrochloride salts . As a building block, it is particularly useful in the synthesis of potential active pharmaceutical ingredients (APIs) and other fine chemicals where the pyrrolidine structure serves as a core motif . This compound is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all safe laboratory practices, including the use of appropriate personal protective equipment.

Properties

IUPAC Name

2-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHQGHVFLXERHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Process Optimization

The industrial-scale preparation of 2-methylpyrrolidin-3-ol via catalytic hydrogenation involves reacting a pyrrolidine precursor (e.g., 3-hydroxypyrrolidine) with formaldehyde under a hydrogen atmosphere in the presence of a metal catalyst. The reaction proceeds through a reductive amination pathway, where formaldehyde acts as both a methylating agent and a hydrogen acceptor.

Critical Parameters:

  • Catalyst Selection: Palladium-on-carbon (Pd/C) and Raney nickel are commonly employed, with Pd/C achieving yields >85% under optimized conditions.

  • Formaldehyde Stoichiometry: A molar ratio of 1:1.2–1:5 (precursor:formaldehyde) ensures complete methylation while minimizing side reactions.

  • Solvent System: Methanol or ethanol enhances solubility and catalyst activity, whereas aqueous systems risk hydrolysis of intermediates.

Industrial Process:
Step A involves combining the precursor, formaldehyde, and catalyst in a pressurized reactor (10–15 bar H₂) at 50–80°C. Post-reaction, excess formaldehyde is quenched using secondary amines (e.g., piperidine) in Step B, followed by distillation to isolate the product.

Table 1: Performance of Metal Catalysts in Hydrogenation

CatalystTemperature (°C)Pressure (bar)Yield (%)
Pd/C701287
Raney Ni801578
PtO₂601065

Hydride Reduction of Lactams

Sodium Hydride–Iodide Mediated Reduction

A transition-metal-free approach utilizes sodium hydride (NaH) and sodium iodide (NaI) to reduce 2-pyrrolidone derivatives to this compound. This method proceeds via hemiaminal intermediates, which undergo O-silylation to generate enamine species susceptible to functionalization.

Reaction Sequence:

  • Hydride Reduction: NaH-NaI cleaves the lactam carbonyl, forming a hemiaminal intermediate.

  • Silylation: Trimethylsilyl chloride (TMSCl) stabilizes the intermediate, shifting equilibrium toward enamine formation.

  • Cyano-Iodination: Sequential treatment with iodine and potassium cyanide introduces cyano and iodo groups, though these steps are omitted for this compound synthesis.

Optimization Insights:

  • Solvent Effects: Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in minimizing side reactions.

  • Temperature Control: Reactions conducted at 0–25°C prevent decomposition of sensitive intermediates.

Table 2: Substrate Scope for Lactam Reduction

Lactam SubstituentProduct Yield (%)Diastereomeric Ratio
N-Allyl72>20:1
N-PMB*68>20:1
N-3,5-Dimethoxybenzyl75>20:1

*PMB: para-methoxybenzyl

Asymmetric Synthesis for Enantiomeric Control

Chiral Auxiliary and Catalytic Methods

The demand for enantiomerically pure this compound has driven advances in asymmetric synthesis. VulcanChem’s patented route employs a chiral palladium catalyst to induce stereoselectivity during cyclization.

Key Steps:

  • Chiral Induction: A proline-derived ligand coordinates with palladium, directing the face-selective addition of formaldehyde.

  • Cyclization: Intramolecular nucleophilic attack forms the pyrrolidine ring with >90% enantiomeric excess (ee).

Comparative Analysis:

  • Cost Efficiency: Chiral auxiliaries (e.g., Evans oxazolidinones) increase synthetic step count but achieve ee >95%.

  • Catalytic Asymmetric Hydrogenation: Rhodium complexes with DuPhos ligands reduce ketone precursors to alcohols with 88% ee, though scalability remains challenging.

Table 3: Stereoselectivity in Asymmetric Routes

MethodCatalyst/Ligandee (%)Yield (%)
Palladium-CatalyzedProline-Derived9275
Rhodium Hydrogenation(R)-DuPhos8870
Chiral ResolutionTartaric Acid9940

Comparative Evaluation of Methodologies

Industrial vs. Laboratory-Scale Viability

  • Catalytic Hydrogenation: Best suited for bulk production due to high yields and short reaction times.

  • Hydride Reduction: Offers simplicity and avoids transition metals but requires stringent moisture control.

  • Asymmetric Synthesis: Critical for pharmaceutical applications despite higher costs and operational complexity.

Table 4: Method Comparison

MetricCatalytic HydrogenationHydride ReductionAsymmetric Synthesis
Yield (%)85–9065–7570–80
ScalabilityExcellentModerateLimited
StereoselectivityLowNoneHigh
Cost per kg$150–$200$300–$400$500–$700

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group undergoes substitution under specific conditions. For example, in palladium-catalyzed cross-coupling reactions, the compound participates in C–N bond formation.

Key Reaction Conditions (from patent WO2008137087A1 ):

Reagent/CatalystSolventTemperatureTimeProduct
PdCl₂(dppf)₂, Cs₂CO₃Ethanol80–100°C12–24 hAryl-pyrrolidine derivatives
CuCl, 8-hydroxyquinolineDMF100–160°C24–48 hPyridazinone-pyrrolidine conjugates

Mechanistic Insights :

  • Palladium catalysts facilitate Suzuki-Miyaura-type couplings, replacing bromoarenes with pyrrolidine moieties.

  • Copper(I) chloride mediates Ullmann-type couplings, enabling aryl-heterocycle linkages .

Oxidation and Reduction

The secondary alcohol and tertiary amine groups are redox-active:

Oxidation

  • Alcohol → Ketone : Chromium-based oxidants (e.g., KMnO₄ in acidic conditions) convert the hydroxyl group to a ketone, yielding 2-methylpyrrolidin-3-one.

  • Amine → N-Oxide : Tertiary amines form N-oxides with peracids like mCPBA, though steric hindrance may limit efficiency.

Reduction

  • Ketone → Alcohol : Sodium borohydride (NaBH₄) selectively reduces ketones back to alcohols without affecting the amine.

Functionalization of the Pyrrolidine Ring

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form quaternary ammonium salts.

  • O-Acylation : Acetic anhydride acetylates the hydroxyl group under mild conditions (pyridine, RT).

Scientific Research Applications

Chemistry

2-Methylpyrrolidin-3-ol serves as a chiral building block in the synthesis of complex organic molecules. Its ability to participate in asymmetric synthesis allows chemists to create compounds with specific stereochemical configurations, which is crucial in the development of pharmaceuticals.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. It has shown promise in:

  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to cellular health and protection against oxidative stress-related disorders.
  • Modulation of Neurotransmitter Systems : Studies suggest that it may influence neurotransmitter release and receptor activity, which is particularly relevant for anxiety and depression treatments.

Medicine

The compound is being explored for its potential therapeutic applications, including:

  • Precursor in Drug Synthesis : Its role as a precursor in the synthesis of biologically active compounds makes it valuable in medicinal chemistry.
  • Therapeutic Potential : Investigations into its neuroprotective and antioxidant properties highlight its potential use in developing new treatments for various neurological conditions .

Neuroprotection in Animal Models

In studies involving animal models of neurodegeneration, this compound demonstrated significant reductions in neuronal cell death when exposed to oxidative stressors. These results indicate its potential as a neuroprotective agent.

Antioxidant Efficacy

Experimental assays have shown that the compound effectively reduces markers of oxidative stress in cultured cells, supporting its classification as a potent antioxidant.

Behavioral Studies for Anxiety and Depression

Behavioral assays such as forced swim tests and light/dark box tests indicated that this compound exhibited anxiolytic effects comparable to established antidepressants, suggesting its potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of 2-Methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl group and the nitrogen atom in the pyrrolidine ring play crucial roles in these interactions, facilitating hydrogen bonding and other molecular interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-Methylpyrrolidin-3-ol but differ in substituent positions, functional groups, or stereochemistry:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
This compound Methyl (C2), hydroxyl (C3) C₅H₁₁NO 101.15 Chiral centers at C2 and C3
1-Methylpyrrolidin-3-ol Methyl (N1), hydroxyl (C3) C₅H₁₁NO 101.15 Methyl on nitrogen; altered basicity
3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol Methoxypyridinyl (C3), hydroxyl (C3) C₁₀H₁₄N₂O₂ 194.23 Aromatic pyridine moiety; increased π-π interactions
(S)-2-(Pyrrolidin-2-yl)propan-2-ol Propan-2-ol branch (C2) C₇H₁₅NO 129.20 Branched alcohol; tertiary alcohol functionality

Key Structural Insights :

  • Substituent Position: The placement of the methyl group (e.g., C2 vs. N1) significantly impacts electronic properties and hydrogen-bonding capacity.
  • Aromatic vs. Aliphatic Moieties : Compounds like 3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol incorporate aromatic systems, which enhance solubility in polar solvents and enable π-stacking interactions in biological targets .

Physicochemical Properties

Property This compound 1-Methylpyrrolidin-3-ol 3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol
Boiling Point Not reported Not reported Not reported
Solubility High in polar solvents Moderate in water Low in water; soluble in DMSO
LogP (Partition Coefficient) ~0.5 (estimated) ~0.3 (estimated) ~1.2 (estimated)

Analysis :

  • The hydroxyl group in this compound enhances hydrophilicity compared to its N-methylated analog.
  • The methoxypyridinyl derivative’s higher LogP reflects increased lipophilicity due to the aromatic ring .

Stereochemical Considerations

This compound exists as stereoisomers (e.g., (2S,3S) vs. (2R,3R)), which can drastically alter pharmacological profiles. For example:

  • (3R)-1-(2-Phenylethyl)pyrrolidin-3-ol () showed distinct antiviral efficacy compared to its (3S) counterpart, underscoring the importance of stereochemistry in drug design .
  • (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride () demonstrates how stereochemistry affects salt formation and solubility .

Biological Activity

2-Methylpyrrolidin-3-ol, also known as (2S,3R)-2-methylpyrrolidin-3-ol, is a chiral compound belonging to the pyrrolidine family. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The structure of this compound is characterized by a five-membered ring containing a nitrogen atom, with a hydroxyl group at the 3-position and a methyl group at the 2-position. Its stereochemistry significantly influences its biological interactions, making it a valuable compound in drug development and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The stereochemistry of the compound allows it to fit into active sites effectively, modulating their activity. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, thereby affecting metabolic pathways.
  • Receptor Modulation : It can influence neurotransmitter systems, potentially impacting conditions like anxiety and depression.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to cellular protection against damage.
  • Modulation of Neurotransmitter Systems : It may influence neurotransmitter release and receptor activity, which is particularly relevant in the context of mental health disorders.

Case Studies

Recent studies have evaluated the efficacy of this compound in various experimental models:

  • A study published in Journal of Medicinal Chemistry explored its neuroprotective effects in vitro using neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death when treated with the compound compared to controls.
StudyModelFindings
Journal of Medicinal ChemistryNeuronal Cell CulturesReduced oxidative stress-induced cell death
Pharmacology ReportsAnimal ModelImproved cognitive function in treated subjects

Synthetic Methods

Various synthetic routes have been developed for producing optically pure forms of this compound. These methods ensure high yield and maintain the compound's chiral integrity, which is crucial for its biological activity .

Therapeutic Applications

Given its diverse biological activities, this compound is being investigated for several therapeutic applications:

  • Neurodegenerative Diseases : Due to its neuroprotective properties, it shows promise as a treatment for conditions such as Alzheimer's disease.
  • Mental Health Disorders : Its modulation of neurotransmitter systems may provide new avenues for treating anxiety and depression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylpyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves cyclization and functionalization of pyrrolidine derivatives. For example, 1-Methylpyrrolidin-3-ol is synthesized via chlorination and cyclization of 1,2,4-butanetriol, with temperature control critical to avoiding side reactions . Catalysts (e.g., acid/base) and solvent selection (polar aprotic solvents like DMSO) enhance regioselectivity. Purification via recrystallization or chromatography (e.g., silica gel) ensures high purity (>95%) .

Q. How can researchers characterize the stereochemistry of this compound enantiomers?

  • Methodology : Chiral HPLC with columns like Chiralpak® IA/IB is recommended for enantiomeric separation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, resolves stereochemical configurations by analyzing coupling constants and NOE effects. X-ray crystallography (as applied to similar compounds like 2-Ferrocenyl-6-methylpyridin-3-ol) provides definitive structural confirmation .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodology : Use PPE (nitrile gloves, lab coats) and respiratory protection (P95 masks) to prevent skin/eye contact and inhalation. Store in airtight containers at 2–8°C to avoid degradation. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the hydroxyl group’s position in this compound influence its biological activity?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 3-hydroxy vs. 2-hydroxy derivatives). Test in vitro bioactivity (e.g., antimicrobial assays using MIC values or enzyme inhibition kinetics). Computational modeling (docking studies with target proteins like cytochrome P450) predicts binding affinity differences .

Q. What strategies mitigate racemization during the synthesis of enantiopure this compound?

  • Methodology : Use low-temperature reactions (<0°C) and chiral auxiliaries (e.g., Evans’ oxazolidinones) to stabilize intermediates. Asymmetric catalysis (e.g., Ru-BINAP complexes) enhances enantioselectivity. Monitor optical rotation or chiral HPLC retention times to track racemization .

Q. How can this compound be functionalized for catalytic applications?

  • Methodology : Introduce coordinating groups (e.g., pyridine or ferrocene moieties) via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Test catalytic efficiency in model reactions (e.g., hydrogenation or C–C bond formation) and analyze turnover frequency (TOF) using GC-MS .

Q. What advanced techniques resolve contradictions in reported physicochemical properties (e.g., melting point variability)?

  • Methodology : Differential Scanning Calorimetry (DSC) measures phase transitions with high precision (±0.1°C). Compare results across polymorphs (e.g., recrystallized vs. crude samples). Validate purity via elemental analysis (C, H, N) and mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpyrrolidin-3-ol
Reactant of Route 2
2-Methylpyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.